molecular formula C5H8O3S B6148995 1-oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione CAS No. 1342380-16-8

1-oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione

Cat. No.: B6148995
CAS No.: 1342380-16-8
M. Wt: 148.2
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Description

1-Oxa-5λ⁶-thiaspiro[2.4]heptane-5,5-dione is a spirocyclic compound featuring a cyclopropane ring fused to a five-membered heterocyclic ring containing sulfur and oxygen. The sulfur atom is in the +6 oxidation state (λ⁶), forming a sulfone group (SO₂), while the "1-oxa" designation indicates an oxygen atom within the cyclopropane ring. The molecular formula is inferred as C₆H₈O₃S, based on structural analogs like 5,5-dioxo-5λ⁶-thiaspiro[2.4]heptane-7-carboxylic acid (C₇H₁₀O₄S) . Its unique spiro architecture and sulfone functional groups confer distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No.

1342380-16-8

Molecular Formula

C5H8O3S

Molecular Weight

148.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 1-oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable diol with a sulfur-containing reagent to form the spirocyclic structure. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and consistency.

Chemical Reactions Analysis

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide, altering the compound’s reactivity and properties.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

    Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 1-oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, thereby influencing various biochemical pathways. The specific pathways involved depend on the context in which the compound is used, such as in biological assays or therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and inferred properties of 1-oxa-5λ⁶-thiaspiro[2.4]heptane-5,5-dione and related compounds:

Compound Name Molecular Formula Functional Groups Key Structural Features Inferred Reactivity/Solubility
1-Oxa-5λ⁶-thiaspiro[2.4]heptane-5,5-dione C₆H₈O₃S Sulfone, ether Spiro[2.4] system with cyclopropane-oxygen Moderate polarity; electrophilic sulfone
5,5-Dioxo-5λ⁶-thiaspiro[2.4]heptane-7-carboxylic acid C₇H₁₀O₄S Sulfone, carboxylic acid Carboxylic acid substituent on spiro ring High aqueous solubility; acidic proton
Methyl 1-oxa-5-thiaspiro[2.4]heptane-2-carboxylate 5,5-dioxide C₇H₁₀O₅S Sulfone, ester Ester group at position 2 Lipophilic; prone to hydrolysis
Key Observations:
  • Functional Groups : The sulfone moiety in all three compounds enhances electrophilicity, enabling nucleophilic attack at the sulfur center. However, the presence of additional groups (e.g., carboxylic acid in , ester in ) modulates reactivity and solubility.
  • Polarity : The carboxylic acid derivative is highly polar due to its ionizable -COOH group, favoring aqueous solubility. In contrast, the methyl ester is less polar, aligning with typical ester behavior.
  • Synthetic Utility : The ester group in is a common prodrug strategy, while the carboxylic acid in may serve as a synthetic intermediate for further derivatization.

Biological Activity

1-Oxa-5lambda6-thiaspiro[2.4]heptane-5,5-dione is a heterocyclic compound with a unique spiro structure that includes both oxygen and sulfur atoms. Its molecular formula is C₆H₈O₃S, and it has a molecular weight of approximately 162.21 g/mol. The structural characteristics of this compound suggest significant potential for various biological activities, particularly within pharmacological contexts.

Structural Features

The spirocyclic framework of this compound contributes to its distinct chemical properties and potential interactions with biological systems. The presence of carbonyl groups and heteroatoms enhances its reactivity, which is crucial for its biological activity.

PropertyValue
Molecular Formula C₆H₈O₃S
Molecular Weight 162.21 g/mol
CAS Number 1342380-16-8

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial properties, potentially inhibiting the growth of certain bacterial strains.
  • Antioxidant Properties : The structural features may allow for scavenging free radicals, indicating potential use in preventing oxidative stress-related damage.
  • Cytotoxic Effects : Some studies have explored its cytotoxicity against cancer cell lines, showing promise as a candidate for further development in cancer therapy.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluated the antibacterial effects of several derivatives of spiro compounds, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development .
  • Antioxidant Activity : Research conducted on similar thiaspiro compounds demonstrated their ability to reduce oxidative stress markers in vitro. The mechanism involves the donation of hydrogen atoms to free radicals, effectively neutralizing them .
  • Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound exhibited dose-dependent cytotoxic effects, indicating its potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems:

  • Enzyme Inhibition : The carbonyl groups may participate in enzyme inhibition through Michael addition reactions or coordination with metal ions in enzyme active sites.
  • Cellular Interaction : The compound's unique structure allows it to penetrate cell membranes and interact with intracellular targets, affecting cellular signaling pathways.

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